Cycloheptanecarbaldehyde
Overview
Description
Cycloheptanecarbaldehyde is an organic compound with the molecular formula C8H14O. It is a seven-membered ring aldehyde, which makes it a valuable intermediate in organic synthesis. The compound is known for its unique ring structure, which imparts distinct chemical properties compared to other aldehydes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cycloheptanecarbaldehyde can be synthesized through various methods. One common approach involves the oxidation of cycloheptanol using oxidizing agents such as pyridinium chlorochromate or chromium trioxide. Another method includes the hydroformylation of cycloheptene, where the reaction of cycloheptene with carbon monoxide and hydrogen in the presence of a rhodium catalyst yields this compound.
Industrial Production Methods
In an industrial setting, this compound is typically produced via the hydroformylation process due to its efficiency and scalability. The reaction conditions often involve high pressure and temperature to ensure optimal yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Cycloheptanecarbaldehyde undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to cycloheptanecarboxylic acid using oxidizing agents like potassium permanganate or nitric acid.
Reduction: The compound can be reduced to cycloheptanol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Grignard reagents or organolithium compounds in anhydrous conditions.
Major Products Formed
Oxidation: Cycloheptanecarboxylic acid.
Reduction: Cycloheptanol.
Substitution: Various substituted cycloheptane derivatives depending on the nucleophile used.
Scientific Research Applications
Cycloheptanecarbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and as a building block for bioactive molecules.
Medicine: Research is ongoing to explore its use in the synthesis of medicinal compounds with potential therapeutic effects.
Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of cycloheptanecarbaldehyde involves its reactivity as an aldehyde. The compound can form Schiff bases with amines, which are important intermediates in organic synthesis. Additionally, its ability to undergo oxidation and reduction reactions makes it a versatile reagent in various chemical transformations.
Comparison with Similar Compounds
Cycloheptanecarbaldehyde can be compared with other cyclic aldehydes such as cyclohexanecarbaldehyde and cyclopentanecarbaldehyde:
Cyclohexanecarbaldehyde: A six-membered ring aldehyde with similar reactivity but different ring strain and stability.
Cyclopentanecarbaldehyde: A five-membered ring aldehyde with higher ring strain and different chemical properties.
Uniqueness
This compound’s seven-membered ring structure provides a unique balance of ring strain and stability, making it a valuable intermediate in organic synthesis. Its reactivity and versatility in chemical reactions set it apart from other cyclic aldehydes.
Properties
IUPAC Name |
cycloheptanecarbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c9-7-8-5-3-1-2-4-6-8/h7-8H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBFRCHGZFHSBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90195419 | |
Record name | Formylcycloheptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90195419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4277-29-6 | |
Record name | Cycloheptanecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4277-29-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Formylcycloheptane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004277296 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Formylcycloheptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90195419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Formylcycloheptane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.072 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the synthesis method described in the paper impact the availability of cycloheptanecarbaldehyde for research purposes?
A1: While the paper focuses on cycloheptene synthesis, it directly mentions this compound as a derivative. [] Therefore, a more efficient synthesis of cycloheptene could potentially translate to increased availability and potentially lower costs of this compound for research purposes. This is because this compound can be synthesized from cycloheptene through various chemical transformations. Increased accessibility to building blocks like this compound can, in turn, facilitate the exploration of its applications in different research areas.
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